Picrasidine A - 82652-20-8

Picrasidine A

Catalog Number: EVT-1174540
CAS Number: 82652-20-8
Molecular Formula: C27H22N4O3
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Picrasidine A is a bis-beta-carboline alkaloid, a type of natural product characterized by the presence of two beta-carboline units in its structure. [] It was first isolated from the stems of the plant Picrasma quassioides, a species traditionally used in Chinese medicine. [] Notably, Picrasidine A is the first reported bis-beta-carboline alkaloid with a unique cyclobutane moiety integrated into its structure. [] This structural feature differentiates it from other members of the Picrasidine family and likely contributes to its distinct biological activities.

Picrasidine C

  • Compound Description: Picrasidine C is a dimeric β-carboline-type alkaloid isolated from the root of Picrasma quassioides. It is a subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonist []. It has shown potential in treating metabolic diseases such as hyperlipidemia, atherosclerosis, and hypercholesterolemia [].

Picrasidine G

  • Compound Description: Picrasidine G is another dimeric β-carboline alkaloid isolated from Picrasma quassioides [, , ]. It has been studied for its potential anticancer activity, particularly in triple-negative breast cancer cells [].
  • Relevance: Picrasidine G shares structural similarities with Picrasidine A, both belonging to the β-carboline alkaloid family isolated from the same plant. While Picrasidine A possesses a unique cyclobutane moiety, Picrasidine G lacks this specific structural feature [].

Picrasidine S

  • Compound Description: Picrasidine S is a dimeric β-carboline alkaloid found in Picrasma quassioides [, ]. It has shown antimicrobial activity against Staphylococcus aureus and Escherichia coli []. Additionally, research suggests it might act as a p38α inhibitor, potentially holding therapeutic value for inflammatory diseases [].

Picrasidine J

  • Compound Description: Picrasidine J is a dimeric β-carboline-type alkaloid isolated from Picrasma quassioides. It has demonstrated inhibitory effects on the metastasis of head and neck squamous cell carcinoma (HNSCC) [].
  • Relevance: Picrasidine J, like Picrasidine A, is a dimeric β-carboline alkaloid derived from Picrasma quassioides. Both compounds showcase the potential of this class of alkaloids for anticancer therapies, albeit targeting different cancer types and potentially through different mechanisms [, ].

Picrasidine M

  • Compound Description: Picrasidine M is a dimeric β-carboline alkaloid isolated from the root-bark of Picrasma quassioides []. It has been investigated for its potential as an mTOR inhibitor for treating Leigh syndrome and other mitochondrial disorders []. Additionally, it has been studied for its potential inhibitory activity against PARP-1, a target for cancer treatment [].
  • Relevance: Picrasidine M and Picrasidine A share a structural resemblance as dimeric β-carboline alkaloids from Picrasma quassioides. Despite their structural similarities, they are explored for different therapeutic applications: Picrasidine M for Leigh Syndrome and cancer, and Picrasidine A for its anti-inflammatory properties [, , ].

Picrasidine N

  • Compound Description: Picrasidine N, isolated from Picrasma quassioides, is a dimeric alkaloid that acts as a subtype-selective PPARβ/δ agonist []. This selectivity towards PPARβ/δ makes it a promising candidate for further development as a therapeutic agent for metabolic diseases and cancer [].

Picrasidine Q

  • Compound Description: Picrasidine Q is a β-carboline alkaloid isolated from Picrasma quassioides. It has shown anticancer activity against esophageal squamous cell carcinoma (ESCC) by targeting FGFR2 and inhibiting cell proliferation [, , ].
  • Relevance: Both Picrasidine Q and Picrasidine A belong to the family of β-carboline alkaloids extracted from Picrasma quassioides. While Picrasidine A exhibits weak anti-inflammatory activity, Picrasidine Q demonstrates promising anticancer effects, specifically targeting FGFR2 in ESCC, indicating distinct biological activities despite structural similarities within the β-carboline class [, , , ].

Picrasidine R

  • Compound Description: Picrasidine R is a β-carboline alkaloid dimer found in Picrasma quassioides. Unlike the ITHQ skeleton found in Picrasidines G, S, and T, Picrasidine R possesses a 1,4-diketone linker connecting two β-carboline units [].
  • Relevance: Picrasidine R and Picrasidine A are both dimeric β-carboline alkaloids originating from Picrasma quassioides. The key structural difference lies in their linking units: Picrasidine R features a 1,4-diketone linker, while Picrasidine A uniquely possesses a cyclobutane moiety [, ].

Picrasidine T

  • Compound Description: Picrasidine T is another dimeric β-carboline alkaloid found in Picrasma quassioides [, , ]. It has been investigated for its potential as an inhibitor of SARS-CoV-2 Mpro, a key enzyme in the virus's replication cycle [].
  • Relevance: Both Picrasidine T and Picrasidine A are dimeric β-carboline alkaloids isolated from Picrasma quassioides, highlighting the diverse biological activities of this compound class. While their precise mechanism of action might differ, both compounds showcase potential for therapeutic applications [, ].

Picrasidine I

  • Compound Description: Picrasidine I is a dimeric alkaloid from Picrasma quassioides. It has shown anti-inflammatory and anti-osteoclastogenic effects [, ]. Further research revealed its anticancer potential against oral squamous cell carcinoma by inducing apoptosis and arresting the cell cycle [].
  • Relevance: Picrasidine I, like Picrasidine A, belongs to the family of dimeric alkaloids extracted from Picrasma quassioides. Although structurally similar, Picrasidine I exhibits a broader range of biological activities, including anti-inflammatory, anti-osteoclastogenic, and anticancer effects, while Picrasidine A predominantly displays weak anti-inflammatory properties [, , ].

Quassidines B, C, and D

  • Compound Description: Quassidines B, C, and D are bis-β-carboline alkaloids isolated alongside Picrasidine A from the stems of Picrasma quassioides. These compounds did not demonstrate significant anti-inflammatory activity in the conducted study [].
Synthesis Analysis

The synthesis of Picrasidine A involves several steps, typically starting from commercially available precursors. One common synthetic route includes the formation of the β-carboline core through a Pictet-Spengler reaction. This reaction is characterized by the condensation of tryptamine with an aldehyde or ketone under acidic conditions to form the β-carboline structure. Following this, various functional group modifications are carried out to achieve the final structure of Picrasidine A.

Molecular Structure Analysis

Picrasidine A features a unique molecular structure that distinguishes it from other bis-β-carboline alkaloids. It is characterized by a novel cyclobutane moiety attached to its β-carboline framework. The structural elucidation of Picrasidine A has been confirmed through various analytical techniques, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy and X-ray diffraction analysis. These methods provide detailed insights into the spatial arrangement of atoms within the molecule, confirming its complex architecture .

Chemical Reactions Analysis

Picrasidine A participates in several chemical reactions that can modify its biological activity:

  • Oxidation: This reaction introduces oxygen-containing functional groups, potentially altering the compound’s biological properties.
  • Reduction: Reduction reactions can modify the β-carboline core, enhancing its therapeutic potential.
  • Substitution: Substitution reactions at the nitrogen atom of the β-carboline ring can lead to derivatives with varied biological activities.

These reactions are essential for developing analogs with improved pharmacological profiles .

Mechanism of Action

The primary mechanism of action for Picrasidine A involves its interaction with specific cellular targets, particularly in cancer cells such as Head and Neck Squamous Cell Carcinoma (HNSCC). The compound inhibits the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis. By affecting this pathway, Picrasidine A significantly reduces cancer cell motility, migration, and invasion.

Biochemically, Picrasidine A primarily influences the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a vital role in regulating cell proliferation and survival, making it a significant target for anticancer therapies .

Physical and Chemical Properties Analysis

Picrasidine A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 326.36 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are crucial for understanding how Picrasidine A behaves under different conditions and its potential applications in drug formulation .

Applications

The scientific applications of Picrasidine A are diverse:

  • Anticancer Research: Due to its ability to inhibit cancer cell migration and invasion, it is studied as a potential therapeutic agent in oncology.
  • Natural Product Chemistry: As a naturally derived compound, it serves as a model for synthesizing new derivatives with enhanced biological activities.
  • Pharmacological Studies: Its interactions with various biochemical pathways make it a candidate for further research into drug development targeting specific diseases.
Introduction to Picrasidine A

Structural Classification and Natural Sources of β-Carboline Alkaloids

β-Carboline alkaloids represent a structurally diverse class of naturally occurring indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system. This core structure consists of an indole moiety fused with a pyridine ring, creating a planar, conjugated system that facilitates diverse biological interactions [1] [3]. Based on saturation degrees and additional ring systems, β-carboline alkaloids are subdivided into:

  • Simple β-carbolines: Tricyclic structures with varying oxidation states (e.g., tetrahydro-β-carbolines).
  • Canthinone-type alkaloids: Tetracyclic derivatives featuring a peri-fused indolo[3,2,1-de]naphthyridine system (e.g., canthin-6-one).
  • Dimeric β-carbolines: Bis-indole alkaloids formed through covalent linkages between two β-carboline monomers [1] [6].

Picrasma quassioides (Simaroubaceae family) is a primary botanical source of these compounds, particularly dimeric β-carbolines like Picrasidine A. This deciduous tree, native to East Asia, accumulates alkaloids predominantly in its stem bark, where they function as chemical defense agents [1] [3] [6]. Over 116 β-carboline alkaloids have been identified in P. quassioides, 51 of which are unique to this species, establishing it as a rich reservoir for chemotaxonomic studies [1].

Table 1: Structural Subclasses of β-Carboline Alkaloids in Picrasma quassioides

SubclassRepresentative CompoundsKey Structural Features
Monomeric β-carbolines1-Hydroxymethyl-β-carbolineTricyclic pyrido[3,4-b]indole
Canthinone-type alkaloidsCanthin-6-oneTetracyclic indolo[3,2,1-de]naphthyridine
Dimeric β-carbolinesPicrasidine A, Picrasidine JTwo β-carboline units linked via covalent bonds

Historical Context and Discovery of Picrasidine A in Picrasma Species

Picrasidine A belongs to the picrasidine series of dimeric alkaloids first isolated from P. quassioides in the 1980s. Initial phytochemical investigations identified picrasidines C, F, G, and S as the earliest characterized dimers [5] [7]. Picrasidine A was subsequently isolated as a minor constituent during systematic fractionation of stem extracts using chromatographic techniques (e.g., silica gel chromatography and HPLC). Its discovery expanded the structural landscape of Picrasma alkaloids by revealing unprecedented dimerization motifs [10].

Structurally, Picrasidine A is distinguished by a cyclobutane ring linking two β-carboline monomers—a feature first reported among natural products at the time of its identification [10]. This unique architecture arises from a [2+2] photocycloaddition, a rare biosynthetic pathway in plant alkaloids. The compound’s absolute configuration was resolved using X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its R or S stereochemistry at the cyclobutane chiral centers [10].

Pharmacological Significance of Picrasidine A in Ethnomedicine

P. quassioides ("Kumu" in traditional Chinese medicine) has been employed for centuries across China, Korea, and Japan to treat inflammatory conditions, infections, and gastrointestinal disorders [3] [6]. While ethnomedical records rarely specify individual alkaloids, the plant’s bitter principles—primarily β-carbolines—are linked to its bioactivity. Picrasidine A contributes to this pharmacological matrix, though its effects are less characterized than those of analogs like picrasidine I (anti-apoptotic) or picrasidine J (anti-metastatic) [2] [9].

Notably, dimeric β-carbolines exhibit enhanced bioactivity compared to monomers due to their ability to simultaneously engage multiple cellular targets. For instance:

  • Picrasidine J inhibits tumor metastasis by suppressing epithelial-mesenchymal transition in cancer cells [2] [4].
  • Picrasidine I induces apoptosis via ERK/Akt pathway modulation [9].Though direct evidence for Picrasidine A is limited, its structural similarity to these dimers suggests analogous pharmacological potential, particularly in oncology and immunomodulation [6] [10].

Research Gaps and Objectives in Picrasidine A Studies

Despite its intriguing structure, Picrasidine A remains underexplored relative to other P. quassioides dimers. Critical research gaps include:

  • Mechanistic Ambiguity: Unlike picrasidines I/J, no studies have elucidated Picrasidine A’s molecular targets or signaling pathways [4] [9].
  • Biosynthetic Uncertainty: The enzymatic basis for its cyclobutane formation remains hypothetical, with no genes or enzymes characterized [10].
  • Synthetic Inaccessibility: Total synthesis routes are underdeveloped, hindering structure-activity relationship studies and analog generation [10].
  • Limited Bioactivity Data: Only weak anti-inflammatory activity has been empirically documented [10].

Research objectives to address these gaps comprise:

  • Target Deconvidation: Identification of proteomic targets via affinity chromatography or chemoproteomics.
  • Heterologous Biosynthesis: Reconstitution of its pathway in model organisms (e.g., Nicotiana benthamiana) to enable scalable production.
  • Analogue Synthesis: Development of synthetic strategies to explore pharmacophore contributions of the cyclobutane linker.

Properties

CAS Number

82652-20-8

Product Name

Picrasidine A

IUPAC Name

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one

Molecular Formula

C27H22N4O3

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3

InChI Key

MSRXRROCBIUJCG-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.